![molecular formula C7H8FNS B1322091 2-Fluoro-4-(methylthio)aniline CAS No. 76180-33-1](/img/structure/B1322091.png)
2-Fluoro-4-(methylthio)aniline
Overview
Description
2-Fluoro-4-(methylthio)aniline is a chemical compound that can be considered a derivative of aniline, where a fluorine atom and a methylthio group are substituted at the 2nd and 4th positions of the benzene ring, respectively. This compound is of interest due to its potential applications in various chemical reactions and as a building block for more complex molecules.
Synthesis Analysis
The synthesis of related fluoro-substituted polyanilines has been demonstrated through a chemical process involving acid-assisted persulfate initiated polymerization, starting from fluorine-substituted aniline monomers . Although the specific synthesis of this compound is not detailed in the provided papers, it can be inferred that similar methods could be adapted for its production. The synthesis of a related compound, 2-(methylthio)aniline, has been achieved by reacting o-aminothiophenol with methyl iodide .
Molecular Structure Analysis
The molecular structure of a complex derived from 2-(methylthio)aniline has been studied using single crystal X-ray diffraction. The complex formed with palladium(II), [PdL1Cl2], exhibits a nearly square-planar geometry with the ligand bound in a bidentate coordination mode through sulfur and nitrogen atoms, forming a five-membered chelate ring . This provides insight into the coordination chemistry of molecules related to this compound.
Chemical Reactions Analysis
2-(Methylthio)aniline has been utilized as a ligand in the formation of a palladium(II) complex, which serves as a highly efficient and stable catalyst for Suzuki-Miyaura C-C coupling reactions in water . This showcases the potential utility of this compound derivatives in catalysis. Additionally, the reaction kinetics of aniline with fluoro-substituted nitrobenzenes have been studied, providing insights into the mechanisms of nucleophilic aromatic substitution reactions in solvents with high dielectric constants .
Physical and Chemical Properties Analysis
The physical and chemical properties of polyfluoroanilines, which are structurally related to this compound, have been characterized using various spectroscopic methods, including UV-VIS, FT-IR, and NMR, as well as thermal analysis techniques like DSC and TGA . The solubility of these polymers in different organic solvents has also been determined, which could be relevant for understanding the solubility behavior of this compound itself.
Scientific Research Applications
Catalysis in Suzuki-Miyaura C-C Coupling : Rao et al. (2014) found that a complex formed with 2-(Methylthio)aniline functions as a highly efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water. This application is significant in green chemistry due to its environmental friendliness (Rao et al., 2014).
Electrochemical Behavior and Polymerization : Cihaner and Önal (2002) studied the electrochemical behavior of fluoro-substituted aniline monomers, including 2-fluoroaniline. They found these monomers could be polymerized to produce soluble polymers with potential applications in electronics and materials science (Cihaner & Önal, 2002).
Inhibition of Topoisomerase-II : Loza-Mejía et al. (2009) synthesized novel 9-anilinothiazolo[5,4-b]quinoline derivatives, including compounds with a 2-methylthio group, and evaluated their cytotoxic activities and inhibition of human topoisomerase II. This research is significant in the context of cancer treatment and pharmacology (Loza-Mejía et al., 2009).
Quantum Chemical Studies for Corrosion Inhibition : Kaya et al. (2016) performed quantum chemical calculations and molecular dynamics simulations on piperidine derivatives, including those with a 2-(methylthio) group, to predict their efficiency as corrosion inhibitors on iron. This is relevant for materials science and engineering (Kaya et al., 2016).
Fluorescence Quenching in Boronic Acid Derivatives : Studies by Geethanjali et al. (2015) explored the fluorescence quenching of boronic acid derivatives by aniline in alcohols, which is useful in analytical chemistry for sensing applications (Geethanjali et al., 2015).
Safety and Hazards
The compound is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
It’s known that anilines, the class of compounds to which 2-fluoro-4-(methylthio)aniline belongs, often interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that anilines typically act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Anilines, in general, can participate in various biochemical reactions, including those involving enzymes and receptors .
Pharmacokinetics
Anilines are generally well-absorbed and can be distributed throughout the body .
Result of Action
Anilines can have various effects at the molecular and cellular levels, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with targets .
properties
IUPAC Name |
2-fluoro-4-methylsulfanylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINVZVDSYNURHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621699 | |
Record name | 2-Fluoro-4-(methylsulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76180-33-1 | |
Record name | 2-Fluoro-4-(methylsulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.